molecular formula C16H19BrN2 B094561 Dexbrompheniramine CAS No. 132-21-8

Dexbrompheniramine

Cat. No.: B094561
CAS No.: 132-21-8
M. Wt: 319.24 g/mol
InChI Key: ZDIGNSYAACHWNL-HNNXBMFYSA-N
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Description

Dexbrompheniramine is a first-generation antihistamine belonging to the alkylamine class. It is primarily used to treat allergic conditions such as hay fever, urticaria, and other upper respiratory allergies. This compound is the pharmacologically active dextrorotatory isomer of brompheniramine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexbrompheniramine can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl cyanide with 2-pyridylmagnesium bromide, followed by reduction and methylation. The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as lithium aluminum hydride for reduction and methyl iodide for methylation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dexbrompheniramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Iodinated analogs.

Scientific Research Applications

Dexbrompheniramine is widely used in scientific research due to its antihistamine properties. Its applications include:

    Chemistry: Studying the structure-activity relationship of antihistamines.

    Biology: Investigating the role of histamine in allergic reactions.

    Medicine: Developing treatments for allergic conditions and studying the pharmacokinetics and pharmacodynamics of antihistamines.

    Industry: Used in the formulation of over-the-counter allergy medications

Mechanism of Action

Dexbrompheniramine exerts its effects by competitively binding to histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This binding prevents histamine from interacting with its receptors, thereby blocking the actions of endogenous histamine. This leads to temporary relief from symptoms such as sneezing, itching, watery eyes, and runny nose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isomeric form, which provides effective antihistamine action with potentially fewer side effects compared to its racemic mixture, brompheniramine. Unlike second-generation antihistamines like loratadine, this compound may cause sedation, but it is often preferred for its rapid onset of action .

Properties

IUPAC Name

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIGNSYAACHWNL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022905
Record name Dexbrompheniramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexbrompheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.27e-02 g/L
Record name Dexbrompheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dexbrompheniramine competitively binds to the histamine H1-receptor. It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Dexbrompheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00405
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CAS No.

132-21-8
Record name Dexbrompheniramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dexbrompheniramine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexbrompheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00405
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Record name Dexbrompheniramine
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Record name Dexbrompheniramine
Source European Chemicals Agency (ECHA)
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Record name DEXBROMPHENIRAMINE
Source FDA Global Substance Registration System (GSRS)
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Record name Dexbrompheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113-115
Record name Dexbrompheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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